Cas no 1239741-45-7 (6-(3-chlorophenyl)pyridazine-3-thiol)
6-(3-chlorophenyl)pyridazine-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinethione, 6-(3-chlorophenyl)-
- 6-(3-chlorophenyl)pyridazine-3-thiol
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- Inchi: 1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
- InChI Key: VBTIGJNEUJXILU-UHFFFAOYSA-N
- SMILES: C1(=S)NN=C(C2=CC=CC(Cl)=C2)C=C1
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 350.1±44.0 °C(Predicted)
- pka: 8.16±0.40(Predicted)
6-(3-chlorophenyl)pyridazine-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C270151-100mg |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 100mg |
$ 70.00 | 2022-04-28 | ||
| TRC | C270151-500mg |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 500mg |
$ 250.00 | 2022-04-28 | ||
| TRC | C270151-1g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 1g |
$ 390.00 | 2022-04-28 | ||
| Life Chemicals | F1967-3149-0.25g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 95%+ | 0.25g |
$243.0 | 2023-09-06 | |
| Life Chemicals | F1967-3149-0.5g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
| Life Chemicals | F1967-3149-1g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
| Life Chemicals | F1967-3149-2.5g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
| Life Chemicals | F1967-3149-5g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
| Life Chemicals | F1967-3149-10g |
6-(3-chlorophenyl)pyridazine-3-thiol |
1239741-45-7 | 95%+ | 10g |
$1134.0 | 2023-09-06 |
6-(3-chlorophenyl)pyridazine-3-thiol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 6-(3-chlorophenyl)pyridazine-3-thiol
Recent Advances in the Study of 6-(3-Chlorophenyl)pyridazine-3-thiol (CAS: 1239741-45-7)
In recent years, the compound 6-(3-chlorophenyl)pyridazine-3-thiol (CAS: 1239741-45-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a pyridazine core substituted with a 3-chlorophenyl group and a thiol moiety, has been the subject of numerous studies aimed at exploring its pharmacological properties and synthetic utility. The unique structural features of this molecule make it a promising candidate for drug development, particularly in the areas of oncology, infectious diseases, and neurological disorders.
A recent study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 6-(3-chlorophenyl)pyridazine-3-thiol on a range of kinase enzymes implicated in cancer progression. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to elucidate the binding interactions between the compound and its target kinases. Their findings revealed that 6-(3-chlorophenyl)pyridazine-3-thiol exhibits selective inhibition against certain tyrosine kinases, with IC50 values in the low micromolar range. This selectivity is attributed to the compound's ability to form hydrogen bonds and hydrophobic interactions within the kinase active site, as demonstrated by crystallographic analysis.
Another significant advancement in the study of this compound comes from its application in antimicrobial research. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 6-(3-chlorophenyl)pyridazine-3-thiol demonstrates potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The researchers synthesized a series of derivatives and evaluated their minimum inhibitory concentrations (MICs), identifying structural modifications that enhance antibacterial efficacy while maintaining low cytotoxicity against mammalian cells. These findings highlight the potential of this compound as a scaffold for developing novel antibiotics.
In addition to its biological activities, recent synthetic chemistry research has focused on optimizing the production of 6-(3-chlorophenyl)pyridazine-3-thiol. A team at the University of Cambridge developed a novel, high-yield synthetic route that employs palladium-catalyzed cross-coupling reactions, significantly improving the scalability and cost-effectiveness of the process. This advancement is particularly important for facilitating further pharmacological studies and potential clinical development of the compound.
Looking forward, the diverse biological activities and synthetic accessibility of 6-(3-chlorophenyl)pyridazine-3-thiol position it as a valuable tool for drug discovery. Ongoing research is exploring its potential as a lead compound for treating neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease. As the scientific community continues to unravel the molecular mechanisms underlying its pharmacological actions, this compound is likely to remain a focal point of interdisciplinary research in chemical biology and medicinal chemistry.
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